molecular formula C11H10N2O3 B11809943 Methyl5-amino-3-phenylisoxazole-4-carboxylate

Methyl5-amino-3-phenylisoxazole-4-carboxylate

Cat. No.: B11809943
M. Wt: 218.21 g/mol
InChI Key: DJFFGPQCFMHBQT-UHFFFAOYSA-N
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Description

Methyl5-amino-3-phenylisoxazole-4-carboxylate is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-amino-3-phenylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoyl chloride with hydroxylamine to form benzohydroxamic acid, which then undergoes cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl5-amino-3-phenylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Methyl5-amino-3-phenylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl5-amino-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid
  • 3-Phenyl-5-methylisoxazole-4-carboxylic acid
  • 5-Phenylisoxazole-3-carboxylic acid

Uniqueness

Methyl5-amino-3-phenylisoxazole-4-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-11(14)8-9(13-16-10(8)12)7-5-3-2-4-6-7/h2-6H,12H2,1H3

InChI Key

DJFFGPQCFMHBQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)N

Origin of Product

United States

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